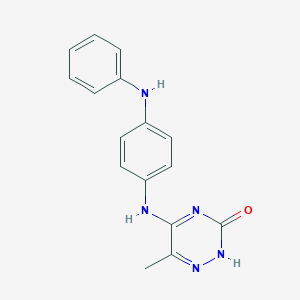
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide, also known as BDA, is a synthetic compound that has been used extensively in scientific research. It is a member of the acrylamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is complex and not fully understood. However, it is believed to act primarily by inhibiting the function of voltage-gated ion channels, particularly those that are involved in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of important biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, including glutamate and GABA, and to reduce the activity of voltage-gated ion channels. It has also been shown to have a neuroprotective effect, particularly in models of ischemic stroke.
実験室実験の利点と制限
One of the major advantages of using N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain ion channels and neurotransmitters, which makes it a valuable tool for studying these systems. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic at high doses, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide. One area of interest is the development of more specific and less toxic analogs of this compound that can be used in a wider range of experiments. Another area of interest is the study of the long-term effects of this compound on neuronal function and the potential for neurodegeneration. Finally, there is also interest in using this compound as a potential therapeutic agent for a variety of neurological disorders.
合成法
The synthesis of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is a complex process that involves a number of steps. The most commonly used method involves the reaction of 2,6-dichloroaniline with tert-butyl acrylate in the presence of a catalyst. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
科学的研究の応用
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of important applications, including the study of ion channels, neurotransmitter release, and synaptic plasticity.
特性
分子式 |
C13H15Cl2NO |
|---|---|
分子量 |
272.17 g/mol |
IUPAC名 |
(E)-N-tert-butyl-3-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H15Cl2NO/c1-13(2,3)16-12(17)8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17)/b8-7+ |
InChIキー |
ZKJUOUCJXHTAMX-BQYQJAHWSA-N |
異性体SMILES |
CC(C)(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl |
SMILES |
CC(C)(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
正規SMILES |
CC(C)(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)
![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)

